3-Chlorophenmetrazine (hydrochloride)

Description

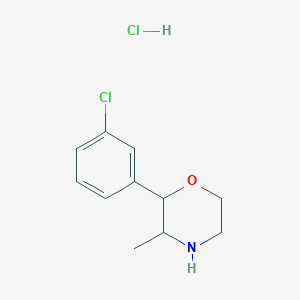

3-Chlorophenmetrazine (hydrochloride) is a substituted phenylmorpholine derivative known for its stimulant effects. It is closely related to other compounds such as phenmetrazine and 3-fluorophenmetrazine. This compound acts as a monoamine releaser, with a preference for dopamine and noradrenaline release over serotonin .

Properties

Molecular Formula |

C11H15Cl2NO |

|---|---|

Molecular Weight |

248.15 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-3-methylmorpholine;hydrochloride |

InChI |

InChI=1S/C11H14ClNO.ClH/c1-8-11(14-6-5-13-8)9-3-2-4-10(12)7-9;/h2-4,7-8,11,13H,5-6H2,1H3;1H |

InChI Key |

VZCXTEIFMRHIQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(OCCN1)C2=CC(=CC=C2)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Electrophilic Aromatic Substitution

Phenmetrazine’s phenyl ring undergoes electrophilic chlorination using reagents such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acid catalysts (e.g., AlCl₃ or FeCl₃). The reaction typically proceeds at the meta position due to the electron-donating effects of the morpholine oxygen.

Reaction Conditions:

Limitations:

-

Risk of over-chlorination or ortho/para byproducts.

-

Requires rigorous temperature control to prevent decomposition.

De Novo Synthesis from Chlorinated Precursors

Reductive Amination of 3-Chlorophenylacetone

A widely reported method involves reductive amination of 3-chlorophenylacetone with 2-amino-1-propanol, followed by cyclization to form the morpholine ring and subsequent hydrochloride salt formation.

Step 1: Synthesis of 3-Chlorophenylacetone

-

Chlorination of Propiophenone: Propiophenone reacts with Cl₂ in 1,2-dichloroethane using AlCl₃, yielding 3-chloropropiophenone (88–90% purity).

-

Purification: Vacuum distillation (170°C) achieves >99.7% purity.

Step 2: Reductive Amination

-

Reducing Agent: Potassium borohydride (KBH₄) in 95% ethanol.

-

Catalyst: (S)-Prolinol (0.1–0.3 equiv) for enantioselective reduction.

Step 3: Morpholine Cyclization and Salt Formation

-

Cyclization: Heating the amino alcohol with hydrochloric acid under reflux forms the morpholine ring.

-

Salt Precipitation: Addition of HCl gas to the free base in diethyl ether yields the hydrochloride salt.

Optimization of Enantiomeric Excess

Chiral purity is critical for pharmacological activity. Asymmetric synthesis using (S)-prolinol as a catalyst achieves >98% enantiomeric excess (ee) in the reduction of 3-chlorophenylacetone. Key parameters include:

| Parameter | Optimal Range | Impact on ee |

|---|---|---|

| Catalyst Loading | 0.2–0.3 equiv | Maximizes ee |

| Solvent Polarity | Ethanol > DMSO | Reduces racemization |

| Reaction Temperature | 60–70°C | Balances rate and selectivity |

Analytical Characterization

Purity Assessment:

-

HPLC: C18 column, acetonitrile/water (70:30), UV detection at 254 nm.

-

Chiral GC: Cyclodextrin-based column to resolve enantiomers.

Structural Confirmation:

-

¹H NMR (400 MHz, D₂O): δ 7.45–7.30 (m, 4H, Ar-H), 4.10–3.90 (m, 4H, morpholine), 2.80–2.60 (m, 2H, CH₂).

Industrial-Scale Considerations

Cost-Efficiency:

-

Solvent Recovery: 1,2-Dichloroethane and ethanol are recycled via distillation, reducing waste.

-

Catalyst Reuse: Aluminum chloride is recovered from hydrolysis byproducts.

Safety Protocols:

-

Chlorine gas handling requires scrubbers to neutralize excess Cl₂.

-

KBH₄ reactions demand inert atmospheres to prevent combustion.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Direct Chlorination | 88–90 | 99.7–99.9 | N/A | High |

| Reductive Amination | 85–90 | 98.5–99.5 | 98–99 | Moderate |

Chemical Reactions Analysis

3-Chlorophenmetrazine (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions .

Scientific Research Applications

Applications in Scientific Research

3-Chlorophenmetrazine (hydrochloride) serves several key roles in scientific research:

- Analytical Reference Standard : It is used as a reference standard in analytical chemistry to identify and quantify the presence of stimulants in various samples, including biological fluids and illicit substances .

- Pharmacological Studies : Researchers investigate its pharmacodynamics, particularly its action as a norepinephrine-dopamine releasing agent. Studies have shown that it can significantly influence neurotransmitter release, which is crucial for understanding stimulant effects and potential therapeutic applications .

- Forensic Toxicology : The compound is employed in forensic toxicology to detect and analyze designer drugs in biological specimens. Its structural similarity to other known stimulants makes it a relevant target for toxicological screening .

Pharmacological Insights

The pharmacological profile of 3-Chlorophenmetrazine indicates that it acts primarily as a monoamine releaser, with a notable preference for dopamine and norepinephrine. This action is characterized by:

- Dopamine Release : It facilitates the release of dopamine into the synaptic cleft, which can lead to increased alertness and euphoria.

- Norepinephrine Release : Similar to its effect on dopamine, it enhances norepinephrine levels, contributing to heightened arousal and energy.

- Serotonin Interaction : While it has some effect on serotonin release, this is significantly less pronounced compared to its effects on dopamine and norepinephrine .

Case Studies and Research Findings

Research on 3-Chlorophenmetrazine includes various studies focusing on its effects and applications:

- A study highlighted its potential as a model compound for understanding the mechanisms of stimulant drugs, particularly in relation to their abuse potential and neurochemical interactions .

- Forensic analyses have documented instances where 3-Chlorophenmetrazine was identified in drug seizures, indicating its presence in the illicit drug market alongside other synthetic stimulants .

Summary Table of Key Properties and Applications

| Property/Aspect | Details |

|---|---|

| Chemical Structure | Substituted phenylmorpholine derivative |

| Main Applications | Analytical reference, pharmacological studies, forensic toxicology |

| Pharmacological Action | Norepinephrine-dopamine releasing agent |

| Preference for Neurotransmitters | Dopamine > Norepinephrine > Serotonin |

| Research Focus | Stimulant effects, neurochemical interactions |

Mechanism of Action

3-Chlorophenmetrazine (hydrochloride) exerts its effects by acting as a monoamine releaser. It preferentially releases dopamine and noradrenaline over serotonin. The compound binds to monoamine transporters, causing the release of these neurotransmitters into the synaptic cleft, leading to increased stimulation of post-synaptic receptors. This results in the stimulant effects observed with this compound .

Comparison with Similar Compounds

3-Chlorophenmetrazine (hydrochloride) is similar to other phenylmorpholine derivatives such as:

Phenmetrazine: Known for its stimulant effects, but with a different substitution pattern on the phenyl ring.

3-Fluorophenmetrazine: Similar in structure but with a fluorine atom instead of chlorine, leading to different pharmacological properties.

3-Chloromethamphetamine: Another chlorinated compound with stimulant effects but a different core structure.

The uniqueness of 3-Chlorophenmetrazine (hydrochloride) lies in its specific substitution pattern and its preference for dopamine and noradrenaline release over serotonin .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization and purity assessment of 3-chlorophenmetrazine (hydrochloride)?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is essential for purity analysis, validated against ISO17025 and Guide 34 standards . Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) should be used to confirm the morpholine ring structure and chlorine substitution at the phenyl C3 position. Mass spectrometry (MS) can further validate molecular weight (248.2 g/mol) and fragmentation patterns .

Q. What synthetic routes are documented for 3-chlorophenmetrazine (hydrochloride), and how can yield be optimized?

- Methodological Answer : Halogenation of phenmetrazine precursors using chlorinating agents (e.g., phosphorus pentachloride) under controlled conditions is a common approach. Optimization involves temperature modulation (e.g., 50–80°C) and inert atmospheres to prevent side reactions. Post-synthesis purification via recrystallization in DMSO or ethanol improves yield (>98% purity) .

Q. How should researchers validate the stability of 3-chlorophenmetrazine (hydrochloride) in experimental solutions?

- Methodological Answer : Conduct accelerated stability studies under varying temperatures (-20°C to 25°C) and pH conditions. Monitor degradation using HPLC-UV and compare against reference standards. For long-term storage, lyophilized forms stored at -20°C show ≥5-year stability .

Advanced Research Questions

Q. How can experimental designs address conflicting data on 3-chlorophenmetrazine’s pharmacological mechanisms (e.g., dopamine vs. norepinephrine reuptake inhibition)?

- Methodological Answer :

- In vitro assays : Use radioligand binding studies with H-dopamine and H-norepinephrine in synaptosomal preparations to quantify transporter affinity.

- Knockout models : Employ dopamine transporter (DAT) or norepinephrine transporter (NET) knockout rodents to isolate effects.

- Dose-response curves : Compare EC values across neurotransmitter systems to identify primary targets .

Q. What strategies resolve contradictions in reported toxicity profiles (e.g., cardiovascular vs. neurobehavioral effects)?

- Methodological Answer :

- Tiered toxicity testing :

| Test System | Parameters | References |

|---|---|---|

| In vitro (cardiomyocytes) | QT prolongation, calcium flux | |

| In vivo (rodents) | Blood pressure, heart rate telemetry | |

| Behavioral assays | Open-field tests, elevated plus maze |

- Mechanistic studies : Use transcriptomics to identify pathways (e.g., oxidative stress, ion channel modulation) .

Q. How can researchers optimize in vivo pharmacokinetic studies for 3-chlorophenmetrazine (hydrochloride)?

- Methodological Answer :

- Dosing : Administer via intraperitoneal (IP) or intravenous (IV) routes at 1–10 mg/kg, adjusted for body weight and species-specific metabolism.

- Bioanalysis : Plasma and tissue samples should be analyzed via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.

- Metabolite profiling : Use high-resolution MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. What safety protocols are critical when handling 3-chlorophenmetrazine (hydrochloride) in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and NIOSH-certified respirators (N95) to prevent dermal/inhalation exposure (H302/H312/H332 hazards) .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity for weighing and synthesis.

- Decontamination : Spills require neutralization with 10% sodium bicarbonate followed by ethanol rinsing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.